REACTION_CXSMILES
|
[CH:1]1(/[C:6](/[N:10]2[CH:14]=[C:13]([C:15]3[C:16]4[CH:23]=[CH:22][N:21]([CH2:24]OCC[Si](C)(C)C)[C:17]=4[N:18]=[CH:19][N:20]=3)[CH:12]=[N:11]2)=[CH:7]/[C:8]#[N:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:32]1([CH:37]=CC#N)[CH2:36]CC[CH2:33]1.CS(C)=O.[C:45](=[O:48])([O-])[O-:46].[K+].[K+]>>[C:45]([O:46][CH2:24][N:21]1[C:17]2[N:18]=[CH:19][N:20]=[C:15]([C:13]3[CH:12]=[N:11][N:10]([CH:6]([CH:1]4[CH2:5][CH2:4][CH2:3][CH2:2]4)[CH2:7][C:8]#[N:9])[CH:14]=3)[C:16]=2[CH:23]=[CH:22]1)(=[O:48])[C:32]([CH3:37])([CH3:36])[CH3:33] |f:3.4.5|
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)/C(=C/C#N)/N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=CC#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10.4 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water (H2O, 5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (EtOAc, 3×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous NaCl solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by flash chromatography (SiO2, 0-50% EtOAc/hexanes gradient elution)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(CC#N)C2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.6 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 547.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |